Cas no 2680665-76-1 (benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate)

benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate 化学的及び物理的性質
名前と識別子
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- benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate
- EN300-28294198
- 2680665-76-1
-
- インチ: 1S/C13H12BrN3O2/c1-17(12-15-7-11(14)8-16-12)13(18)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
- InChIKey: KGXCVQYDVDRIOH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC(=NC=1)N(C)C(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 321.01129g/mol
- どういたいしつりょう: 321.01129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28294198-1.0g |
benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate |
2680665-76-1 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-28294198-2.5g |
benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate |
2680665-76-1 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-28294198-0.25g |
benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate |
2680665-76-1 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
Enamine | EN300-28294198-0.5g |
benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate |
2680665-76-1 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28294198-10g |
benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate |
2680665-76-1 | 10g |
$3007.0 | 2023-09-08 | ||
Enamine | EN300-28294198-5.0g |
benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate |
2680665-76-1 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-28294198-0.1g |
benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate |
2680665-76-1 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
Enamine | EN300-28294198-1g |
benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate |
2680665-76-1 | 1g |
$699.0 | 2023-09-08 | ||
Enamine | EN300-28294198-10.0g |
benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate |
2680665-76-1 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-28294198-0.05g |
benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate |
2680665-76-1 | 95.0% | 0.05g |
$587.0 | 2025-03-19 |
benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Shachi Mittal Analyst, 2019,144, 2635-2642
benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamateに関する追加情報
Recent Advances in the Study of Benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate (CAS: 2680665-76-1)
Benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate (CAS: 2680665-76-1) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other small-molecule drugs. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic applications, biological activity, and potential therapeutic implications.
The compound's structural features, including the bromopyrimidine core and the carbamate moiety, make it a versatile building block for drug discovery. Recent publications have demonstrated its utility in the synthesis of targeted inhibitors for various kinases, which are implicated in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed the use of benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate as a precursor in the development of selective JAK2 inhibitors, showcasing its role in optimizing drug potency and selectivity.
In addition to its synthetic applications, the biological activity of benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate has been investigated in several preclinical models. A recent study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited promising inhibitory effects on specific protein-protein interactions involved in neurodegenerative diseases. These findings suggest that further exploration of its pharmacological properties could yield novel therapeutic candidates for conditions such as Alzheimer's disease and Parkinson's disease.
The compound's mechanism of action has also been a focus of recent research. Computational and experimental studies have elucidated its binding interactions with target proteins, providing insights into its structure-activity relationships (SAR). For example, molecular docking simulations have revealed that the bromine atom at the 5-position of the pyrimidine ring plays a critical role in enhancing binding affinity, while the carbamate group contributes to metabolic stability. These insights are invaluable for the rational design of next-generation drugs.
Despite these advancements, challenges remain in the optimization of benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate derivatives for clinical use. Issues such as bioavailability, toxicity, and off-target effects need to be addressed through further structural modifications and in vivo studies. However, the compound's demonstrated versatility and biological relevance underscore its potential as a valuable tool in medicinal chemistry.
In conclusion, benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate (CAS: 2680665-76-1) represents a promising scaffold for drug discovery, with recent studies highlighting its synthetic utility and biological activity. Ongoing research is expected to uncover new applications and optimize its properties for therapeutic use, making it a compound of enduring interest in the chemical biology and pharmaceutical communities.
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